molecular formula C9H8N4O2 B141758 3-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 142338-69-0

3-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B141758
CAS No.: 142338-69-0
M. Wt: 204.19 g/mol
InChI Key: TWOZXWGNMBEDKH-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1H-pyrazol-5-amine (3NPP) is a versatile synthetic compound with a wide range of applications in scientific research. It is a nitroaromatic compound, belonging to the class of nitrophenylpyrazoles, which are known for their high reactivity and stability. 3NPP is widely used in the synthesis of various organic and inorganic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Structural and Reactivity Analysis

  • Intramolecular Hydrogen Bonding : Pyrazole derivatives, including compounds similar to 3-(3-nitrophenyl)-1H-pyrazol-5-amine, have been studied for their reactivity and intramolecular hydrogen bonding. These factors significantly influence their reactivity in the synthesis of quinoxalines (Szlachcic et al., 2020).

Molecular Structure and Computational Studies

  • Structural Characteristics : The molecular and supramolecular structure of pyrazole derivatives is analyzed through experimental and computational methods, including X-ray diffraction and DFT calculations, providing insights into their structural properties (Cuenú et al., 2017).

Spectral and Electronic Properties

  • Spectral Characteristics : The impact of functional groups on the spectral characteristics of conjugated pyrazoles, such as energy band gaps and tautomeric behavior, is a key area of study. This research helps in understanding their electronic properties (Ibnaouf et al., 2019).

Synthetic Methodology and Characterization

  • Synthesis and Characterization : Research into the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and theoretical property calculations, contributes to understanding their potential applications in various fields, such as pharmaceuticals (Titi et al., 2020).

Reactions with Other Compounds

  • Reactivity with Hydrazines : Studies explore the reactions of pyrazole derivatives with compounds like hydrazines, leading to the synthesis of various derivatives. This research is vital for developing new chemical entities (Şener et al., 2002).

Energetic Material Applications

  • Energetic Properties : The impact of amino substituents on the structural and energetic properties of nitroazoles, including pyrazole derivatives, is studied. This research is crucial for the design of energetic materials (Zhao et al., 2014).

Theoretical and Experimental Studies

  • Spectroscopic and Theoretical Investigations : New pyrazole derivatives are synthesized and characterized using spectroscopic methods and theoretical calculations. Such studies help in the development of novel compounds with potential applications (Özkınalı et al., 2018).

Synthesis Optimization

  • Synthesis Optimization for Pharmaceuticals : Research is conducted to develop environmentally benign and cost-effective synthetic routes for pyrazole derivatives. This is significant for pharmaceutical manufacturing (Yang et al., 2014).

Safety and Hazards

The safety and hazards of “3-(3-nitrophenyl)-1H-pyrazol-5-amine” would depend on factors such as its reactivity and the specific conditions of use. Compounds with nitro groups can be potentially explosive and should be handled with care .

Future Directions

The study of pyrazole derivatives is a very active field of research due to their wide range of biological activities . Future research on “3-(3-nitrophenyl)-1H-pyrazol-5-amine” could potentially explore its synthesis, properties, and potential applications in more detail.

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-2-1-3-7(4-6)13(14)15/h1-5H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOZXWGNMBEDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395665
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142338-69-0
Record name 3-(3-nitrophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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